molecular formula C20H19N5OS B6530295 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1019097-18-7

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B6530295
CAS No.: 1019097-18-7
M. Wt: 377.5 g/mol
InChI Key: OBKTZGAEVGLEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a benzothiazole and pyridine moiety. Benzothiazoles are known for their roles in antitumor, antimicrobial, and anti-inflammatory agents due to their ability to modulate enzyme activity and receptor binding . The pyrazole core is similarly prevalent in drug discovery, contributing to kinase inhibition and metabolic stability . The pyridine substituent may enhance solubility and bioavailability compared to purely hydrophobic analogs.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-13-9-14(2)18-17(10-13)27-20(23-18)25(12-15-5-4-7-21-11-15)19(26)16-6-8-22-24(16)3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKTZGAEVGLEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=NN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Comparisons

Compound Name Core Structure Key Substituents Potential Activity Insights References
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide (Target) Pyrazole-carboxamide 4,6-Dimethylbenzothiazole; Pyridin-3-ylmethyl Hypothesized kinase inhibition or antimicrobial N/A
Pyrazole-1-carboximidamides (e.g., Compounds 1–11 in ) Pyrazole-carboximidamide Varied aryl groups (e.g., methoxy, chloro, bromo, nitro) Antimicrobial, antitumor (reported in analogs)
N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide Triazolopyrimidine-carboxamide 4,6-Dimethylbenzothiazole; Benzyl Not reported; triazolopyrimidines often target kinases

Key Observations:

Core Structure Differences :

  • The target compound’s pyrazole-carboxamide core differs from the pyrazole-carboximidamides in , where the carboximidamide group (-C(=NH)NH₂) may enhance hydrogen-bonding interactions compared to the carboxamide (-CONH-) in the target .
  • The triazolopyrimidine core in introduces a fused heterocyclic system, likely altering binding affinity and selectivity compared to pyrazole-based analogs .

The pyridin-3-ylmethyl substituent in the target may offer superior solubility over the benzyl group in or the halogenated aryl groups in .

Bioactivity Trends :

  • Compounds in with electron-withdrawing groups (e.g., 4-chlorophenyl , 3-nitrophenyl ) demonstrated enhanced antimicrobial activity in related studies, suggesting that the target’s methyl and pyridine groups may prioritize metabolic stability over potency .
  • Triazolopyrimidines () are frequently associated with kinase inhibition (e.g., JAK2, EGFR), implying that the target’s pyrazole-carboxamide scaffold might diverge in mechanism .

Research Implications and Gaps

  • The target compound’s combination of pyridine and benzothiazole groups warrants further investigation into its pharmacokinetic profile, particularly regarding oral bioavailability and CNS penetration.
  • Comparative studies with ’s carboximidamides could clarify the trade-offs between hydrogen-bonding capacity (imidamide vs. amide) and target engagement.
  • Synthetic efforts to merge the triazolopyrimidine core () with the pyridine moiety of the target may yield hybrids with enhanced selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.